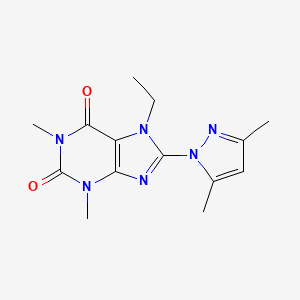
5-Methyl-2H-3,4'-bi-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-2H-3,4’-bi-1,2,4-triazole is a type of triazole compound . Triazoles are heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
The synthesis of triazole compounds has attracted much attention due to their broad biological activities . Various synthetic methods have been developed over the past 20 years . These methods provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .Molecular Structure Analysis
The molecular structure of 5-Methyl-2H-3,4’-bi-1,2,4-triazole is C5H6N6 . Triazole compounds, including 5-Methyl-2H-3,4’-bi-1,2,4-triazole, are unique heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
- Mechanism and Efficiency: Triazole derivatives, such as 4-MTHT, have been studied for their efficiency as corrosion inhibitors on mild steel in acidic media. The studies highlight the high inhibition efficiencies, reaching up to 99% in HCl, attributed to the adsorption of these compounds on the steel surface following Langmuir's adsorption isotherm (Lagrenée et al., 2002).
- Adsorption Studies: Further research on 4H-triazole derivatives has shown their effectiveness in protecting mild steel in hydrochloric acid solution, with the inhibition efficiency linked to the molecular structure of the inhibitors. The adsorption of these derivatives on the steel surface obeys the Langmuir isotherm model, providing insights into the nature of the interaction (Bentiss et al., 2007).
Antimicrobial Activities
- Synthesis of Novel Derivatives: Research into the synthesis of novel 1,2,4-triazole derivatives has revealed compounds with significant antimicrobial activities. The synthesis process and the biological evaluation of these compounds highlight their potential as antimicrobial agents (Bektaş et al., 2007).
Synthesis of Novel Compounds
- High-Density Energetic Salts: A new class of highly dense energetic materials has been developed from salts of trinitromethyl-substituted triazoles. These compounds exhibit promising properties for use in explosives, with characteristics that sometimes surpass those of traditional materials like RDX (Thottempudi & Shreeve, 2011).
Adsorption and Surface Interaction Studies
- Electrochemical and Surface Analysis: A novel corrosion inhibitor for copper in saline solution, 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol (AMTT), was characterized, showing over 94% efficiency. Detailed surface analysis revealed chemical adsorption mechanisms, providing insights into the interactions at the molecular level (Chauhan et al., 2019).
Wirkmechanismus
Target of Action
5-Methyl-2H-3,4’-bi-1,2,4-triazole, also known as 5-Methyl-1H-3,4’-bi(1,2,4-triazole), is a heterocyclic compound . Triazole compounds, including this one, are known to bind with a variety of enzymes and receptors in the biological system, thus showing versatile biological activities . They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Mode of Action
For instance, some triazole derivatives have been found to inhibit xanthine oxidase (XO), an enzyme involved in purine metabolism .
Biochemical Pathways
For example, if the compound acts as an XO inhibitor, it would affect the purine metabolism pathway .
Result of Action
Based on the known activities of triazole compounds, it can be inferred that the compound might exhibit a range of effects depending on its specific targets .
Eigenschaften
IUPAC Name |
5-methyl-3-(1,2,4-triazol-4-yl)-1H-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N6/c1-4-8-5(10-9-4)11-2-6-7-3-11/h2-3H,1H3,(H,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTSISHLQAHPXKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)N2C=NN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2R,3S)-2-Cyclopropyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2753335.png)



![2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio]-N-(2-oxolanylmethyl)acetamide](/img/structure/B2753344.png)


![4-(4-fluorobenzyl)-1-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2753349.png)
![3-(4-methoxyphenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide](/img/structure/B2753350.png)

![N-(2-(6-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide](/img/structure/B2753354.png)



